Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate
Overview
Description
Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate is a useful research compound. Its molecular formula is C14H13F3O2 and its molecular weight is 270.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclization Reactions : This compound is used in cyclization reactions of rhodium carbene complexes, which are important in organic synthesis (Padwa, Kassir, & Xu, 1997).
Photochemistry : It is involved in photochemistry for producing bicyclo[2.1.0]pentanes and cross-conjugated trienes (Tsuno, Hoshino, Okuda, & Sugiyama, 2001).
Synthesis of Bicyclo[2.1.0]Pentanes : This chemical is crucial for synthesizing various bicyclo[2.1.0]pentanes and their derivatives (Brook & Brophy, 1985).
Connector in Photochromic Units : It acts as a linear connector between phenylated photochromic units and a fluorophore, facilitating quantitative resonance energy transfer (de Meijere et al., 2007).
Synthesis of α-Chiral Bicyclo[1.1.1]pentanes : It has been applied to synthesize BCP analogues of phenylglycine and tarenflurbil, demonstrating its use in chiral chemistry (Wong et al., 2019).
pKa Study : The compound is used in studying the pKa values of carboxylic acids, amines, nitro derivatives, and phenyl ketone (Wiberg, Ross, Isbell, & Mcmurdie, 1993).
Medicinal Chemistry Applications : Its derivatives, like 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, show potential for medicinal chemistry applications and can serve as probes in biological studies (Thirumoorthi & Adsool, 2016).
Drug Design : Bicyclo[1.1.1]pentanes are useful in drug design as sp3-rich bioisosteres for various chemical groups (Li et al., 2022); (Makarov et al., 2017).
Synthetic Chemistry : Advances in the synthetic chemistry of Bicyclo[1.1.1]pentane highlight its value in drug discovery, owing to its properties like high passive permeability and metabolic stability (Kanazawa & Uchiyama, 2018).
Dioxirane Hydroxylation : The oxidation of bicyclo[2.1.0]pentane by dioxiranes yields selective endo-2 alcohol and 2,3-diol, indicating a concerted O-insertion mechanism (Curci, D’Accolti, & Fusco, 2001).
Enantioselective C-H Functionalization : This compound is used in enantioselective C-H functionalization of bicyclo[1.1.1]pentanes to access chiral substituted BCPs (Garlets et al., 2020).
Hepatitis C NS5B Inhibitors : Bicyclo[1.1.1]pentane derivatives have been used in the development of Hepatitis C NS5B inhibitors, showing low turnover in liver S9 or hepatocyte incubations (Zhuo et al., 2016).
Synthesis of Multifunctionalized Derivatives : The compound is crucial for synthesizing multifunctionalized bicyclo[1.1.1]pentane derivatives, including amines, in a one-pot operation (Kanazawa, Maeda, & Uchiyama, 2017).
Acidity Study : Studies on the acidity of weak acids, like substituted bicyclooctane-1-carboxylic acids, have linearly related acidities, demonstrating its use in acidity research (Wiberg, 2002).
Aminoalkylation : This compound is also used in aminoalkylation of [1.1.1]Propellane to access high-value 3-alkylbicyclo[1.1.1]pentan-1-amines (Hughes et al., 2019).
Properties
IUPAC Name |
methyl 3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O2/c1-19-11(18)13-6-12(7-13,8-13)9-2-4-10(5-3-9)14(15,16)17/h2-5H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHFNAYZZNWMGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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